1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Overview
Description
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with an ethyl group and a phenyl ring The phenyl ring is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine typically involves multiple steps:
Formation of the Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction.
Coupling Reaction: The boronate ester is then coupled with a halogenated phenyl derivative using a Suzuki-Miyaura coupling reaction.
Formation of the Piperidine Ring: The phenyl derivative is then reacted with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine can undergo various types of reactions:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced boronate esters.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The piperidine ring can also interact with biological targets, potentially leading to pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is unique due to the combination of the piperidine ring and the boronate ester group
Properties
Molecular Formula |
C19H30BNO2 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
InChI |
InChI=1S/C19H30BNO2/c1-6-21-13-11-16(12-14-21)15-7-9-17(10-8-15)20-22-18(2,3)19(4,5)23-20/h7-10,16H,6,11-14H2,1-5H3 |
InChI Key |
ADVMCSGIGRUKCR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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